molecular formula C7H13ClO4S B3374099 Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate CAS No. 1017156-35-2

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

Cat. No.: B3374099
CAS No.: 1017156-35-2
M. Wt: 228.69 g/mol
InChI Key: QYDVIQBFRWMGLI-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is an organosulfur compound with significant utility in organic synthesis. It is characterized by the presence of a chlorosulfonyl group attached to a propanoate backbone, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate typically involves the reaction of ethyl 2,2-dimethylpropanoate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl derivative. The process involves cooling the reaction mixture to 0°C and then adding chlorosulfonic acid dropwise, followed by stirring at room temperature for an additional period .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and alkenes. The reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the transformation.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, β-lactams, and various cyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form a wide range of derivatives makes it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-4-12-6(9)7(2,3)5-13(8,10)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDVIQBFRWMGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
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Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
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Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
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Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

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